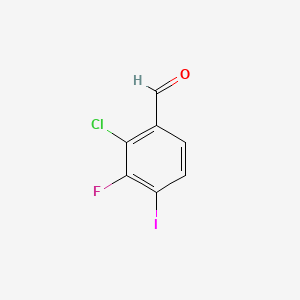

2-Chloro-3-fluoro-4-iodobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3-fluoro-4-iodobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H3ClFIO and a molecular weight of 284.45 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

The synthesis of 2-Chloro-3-fluoro-4-iodobenzaldehyde typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-Chloro-3-fluorobenzaldehyde is treated with iodine under specific conditions to introduce the iodine atom at the desired position . Industrial production methods may involve similar halogenation techniques, optimized for large-scale synthesis.

Analyse Des Réactions Chimiques

2-Chloro-3-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The compound can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

While the exact compound "2-Chloro-3-fluoro-4-iodobenzaldehyde" is not extensively documented, information on similar compounds and their applications can provide insight. Halogenated benzaldehydes, in general, are used in chemistry, biology, medicine, and industry. They act as building blocks for synthesizing complex organic molecules, studying enzyme reactions, developing drugs, and producing agrochemicals and specialty chemicals.

Applications Based on Similar Compounds

- 2-Fluoro-5-iodobenzaldehyde: This compound has been used to synthesize iodobenzo[b]thiophenecarboxylate ester .

- TRPA1 Antagonists: Compounds with structural similarities to this compound have been identified as potent TRPA1 antagonists, suggesting potential uses for treating inflammatory conditions.

General Applications of Halogenated Benzaldehydes

- Organic Synthesis: Halogenated benzaldehydes serve as intermediates in creating complex organic molecules and heterocyclic compounds. The halogen atoms influence the compound's reactivity and binding affinity to biological targets.

- Enzyme Studies: These compounds are valuable in studying enzyme-catalyzed reactions and as probes in biochemical assays. Halogenation patterns can alter enzyme activity, offering a mechanism for therapeutic action.

- Drug Development: Halogenated benzaldehydes are investigated for potential therapeutic properties and as building blocks in drug development.

- Industrial Applications: These compounds are used in producing agrochemicals, pharmaceuticals, and specialty chemicals.

Future Research Directions

- Pharmacological Studies: Further research is needed to evaluate the efficacy and safety profiles of this compound and similar compounds.

- Structure-Activity Relationship (SAR) Analysis: Understanding how structural variations affect biological activity can help design more potent derivatives.

- Clinical Applications: Exploring the potential of these compounds as lead candidates in drug development for conditions like cancer or inflammatory diseases could yield valuable insights.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-fluoro-4-iodobenzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The halogen atoms can also participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

2-Chloro-3-fluoro-4-iodobenzaldehyde can be compared with other halogen-substituted benzaldehydes, such as:

- 2-Chloro-4-fluorobenzaldehyde

- 2-Fluoro-4-iodobenzaldehyde

- 2-Chloro-6-fluoro-3-iodobenzaldehyde

These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Activité Biologique

2-Chloro-3-fluoro-4-iodobenzaldehyde is an organohalogen compound that has garnered attention in medicinal and organic chemistry due to its potential biological activities. This compound is characterized by its unique halogen substituents, which can enhance its reactivity and binding affinity to various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- A chlorine atom (Cl)

- A fluorine atom (F)

- An iodine atom (I)

- An aldehyde functional group

These functional groups play a significant role in the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the presence of halogen atoms enhances the compound's binding affinity through halogen bonding interactions, influencing its selectivity towards specific biological pathways.

Applications in Drug Development

This compound has been utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows it to act as a scaffold for developing potential drug candidates across various therapeutic areas, particularly in oncology and infectious diseases.

Table 1: Potential Applications in Drug Development

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Can serve as a precursor for designing inhibitors targeting specific enzymes. |

| Receptor Modulation | May modulate receptor activity, influencing signaling pathways. |

| Anticancer Agents | Potential use in developing compounds that inhibit tumor growth. |

| Antimicrobial Agents | Investigated for efficacy against bacterial and viral infections. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Enzyme Inhibition : Research indicates that this compound derivatives exhibit significant inhibitory effects on certain enzymes involved in metabolic pathways, making them candidates for further development as therapeutic agents .

- Receptor Interaction : A study demonstrated that derivatives of this compound can selectively bind to specific receptors, enhancing their pharmacological profiles and reducing off-target effects .

- Synthesis of Bioactive Molecules : The compound has been successfully utilized as an intermediate in multi-component reactions leading to complex polycyclic structures with potential biological activity .

Propriétés

Formule moléculaire |

C7H3ClFIO |

|---|---|

Poids moléculaire |

284.45 g/mol |

Nom IUPAC |

2-chloro-3-fluoro-4-iodobenzaldehyde |

InChI |

InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |

Clé InChI |

QGYZYCNWAXTOPA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1C=O)Cl)F)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.